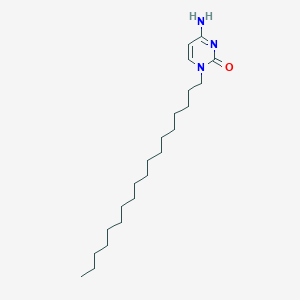
3,4'-Diethyl-2,2'-bithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4’-Diethyl-2,2’-bithiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom 3,4’-Diethyl-2,2’-bithiophene consists of two thiophene rings connected at the 2-position, with ethyl groups attached at the 3 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4’-Diethyl-2,2’-bithiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or toluene .
Industrial Production Methods: Industrial production of 3,4’-Diethyl-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4’-Diethyl-2,2’-bithiophene undergoes various chemical reactions, including:
Reduction: Reduction of thiophene rings can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene rings.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether under reflux conditions.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated thiophenes and nitrothiophenes.
Wissenschaftliche Forschungsanwendungen
3,4’-Diethyl-2,2’-bithiophene has a wide range of applications in scientific research:
Organic Electronics: Used in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells due to its high charge mobility and extended π-conjugation.
Materials Science: Employed in the synthesis of conductive polymers and advanced materials with tunable electronic properties.
Biological Research: Investigated for its potential use in photodynamic therapy and as a fluorescent probe for bioimaging.
Industrial Applications: Utilized in the production of electrochromic devices and sensors.
Wirkmechanismus
The mechanism of action of 3,4’-Diethyl-2,2’-bithiophene in organic electronics involves its ability to facilitate charge transport through its conjugated π-system. The ethyl groups enhance solubility and processability, making it suitable for various applications. In biological systems, its photophysical properties enable it to generate reactive oxygen species (ROS) upon light irradiation, which can be used for photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
3,4’-Diethyl-2,2’-bithiophene can be compared with other thiophene derivatives such as:
2,2’-Bithiophene: Lacks the ethyl groups, resulting in different solubility and electronic properties.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Features a fused ring system, offering higher charge mobility and better tuning of band gaps.
3,4-Ethylenedioxythiophene (EDOT): Contains an ethylenedioxy group, providing enhanced stability and conductivity.
The unique feature of 3,4’-Diethyl-2,2’-bithiophene is the presence of ethyl groups, which improve its solubility and processability compared to other thiophene derivatives .
Eigenschaften
CAS-Nummer |
135926-89-5 |
|---|---|
Molekularformel |
C12H14S2 |
Molekulargewicht |
222.4 g/mol |
IUPAC-Name |
3-ethyl-2-(4-ethylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C12H14S2/c1-3-9-7-11(14-8-9)12-10(4-2)5-6-13-12/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
VDMYJFPOIILVRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(SC=C1)C2=CC(=CS2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI)](/img/structure/B14274544.png)
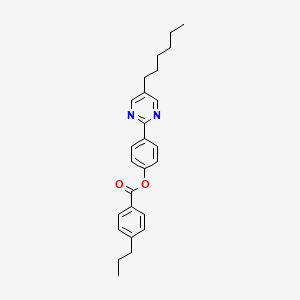
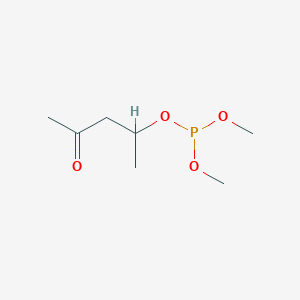
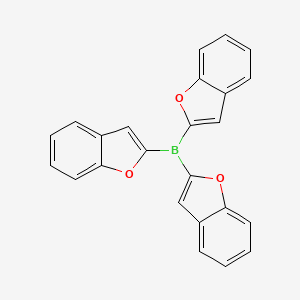

![3,3'-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol)](/img/structure/B14274580.png)
![Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14274581.png)
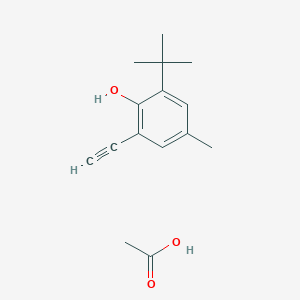
![N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14274592.png)



